molecular formula C16H20BrNO2 B2832958 (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one CAS No. 302574-16-9

(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B2832958
CAS No.: 302574-16-9
M. Wt: 338.245
InChI Key: RAMHMPYGLDJXDQ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone framework. Its structure includes a 3-bromo-4-methoxyphenyl group at the β-position and a 4-methylpiperidinyl moiety at the α-position.

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c1-12-7-9-18(10-8-12)16(19)6-4-13-3-5-15(20-2)14(17)11-13/h3-6,11-12H,7-10H2,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMHMPYGLDJXDQ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C=CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C=C/C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and 4-methylpiperidine.

    Condensation Reaction: The key step involves a condensation reaction between 3-bromo-4-methoxybenzaldehyde and 4-methylpiperidine in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol.

    Formation of Enone: The resulting intermediate undergoes an aldol condensation to form the enone structure, facilitated by the presence of a base and controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysis: Employing catalysts to increase reaction efficiency and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert the enone to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmacologically active agents. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural features (e.g., bromo/methoxy substituents or piperidine derivatives) and are compared based on synthesis, electronic properties, and bioactivity:

Compound Name Key Substituents Biological Activity/Properties Reference ID
(E)-1-(2-hydroxy-5-((4-hydroxypiperidin-1-yl)methyl)-4-methoxyphenyl)-3-(4-((4-methylpiperidin-1-yl)methyl)phenyl)prop-2-en-1-one (6f) 4-Methylpiperidinyl, methoxy, hydroxy IC₅₀ = 6.52 µM (HeLa), 7.88 µM (SiHa); MDR reversal in cervical cancer
(E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Bromo, 4-methoxy Anticancer activity (structural analog; no direct IC₅₀ reported)
(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one 3-Bromo-4-methoxy, 4-fluoro Structural analog; crystallographic similarity to methoxy-substituted chalcones
(E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one 4-Ethoxy, 4-fluoro Antibacterial and antioxidant properties
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4-Chloro, 2-hydroxy NLO properties (β = 5.386 eV)
Electronic and Quantum Chemical Properties

Density functional theory (DFT) studies highlight the role of substituents in modulating electronic properties:

Compound Name HOMO (eV) LUMO (eV) Dipole Moment (Debye) Reference ID
(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one -8.171 5.386 Not reported
(E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one -8.723 4.959 Not reported
(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one (Target Compound) Pending Pending Pending -

Key Observations :

  • Electron-withdrawing groups (e.g., bromo) lower LUMO energy, enhancing electrophilicity and reactivity .
  • Methoxy groups improve solubility and membrane permeability, critical for antitumor activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.